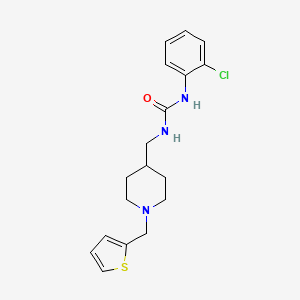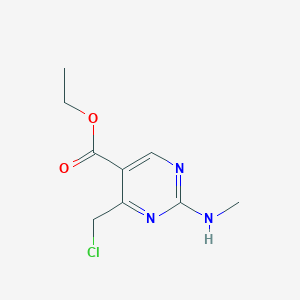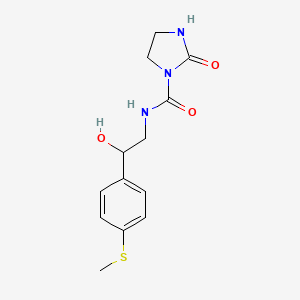![molecular formula C19H11Cl2N3O3S B2655020 N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 313225-16-0](/img/structure/B2655020.png)
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiadiazole moiety, which is often associated with interesting electronic properties, making it a subject of interest in materials science and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
Chlorination: The benzothiadiazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Coupling Reaction: The chlorinated benzothiadiazole is coupled with 3-chloro-4-hydroxyaniline under basic conditions to form the intermediate.
Amidation: The final step involves the reaction of the intermediate with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group in the benzothiadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Tin(II) chloride in ethanol under reflux.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiadiazole moiety may interact with electron-rich sites in biological molecules, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions suggests it could modulate biological pathways through covalent modification of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide
- **N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-methoxybenzamide
- **N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-aminobenzamide
Uniqueness
This compound is unique due to the presence of both hydroxyl and amide functional groups, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and stability compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-1-5-17(25)13(7-10)19(26)22-11-2-6-18(14(21)8-11)27-12-3-4-15-16(9-12)24-28-23-15/h1-9,25H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZLCZFRTCWNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)OC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2654942.png)


![4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2654946.png)

![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B2654951.png)
![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2654952.png)


![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)
![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2654957.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)
